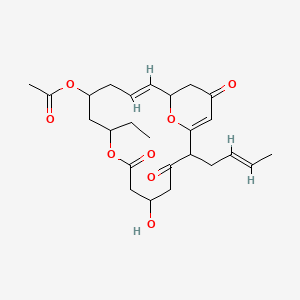

Ellipyrone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H34O8 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(2E)-14-[(E)-but-2-enyl]-7-ethyl-11-hydroxy-9,13,17-trioxo-8,19-dioxabicyclo[13.3.1]nonadeca-2,15-dien-5-yl] acetate |

InChI |

InChI=1S/C25H34O8/c1-4-6-10-22-23(29)12-18(28)14-25(30)33-19(5-2)15-21(31-16(3)26)9-7-8-20-11-17(27)13-24(22)32-20/h4,6-8,13,18-22,28H,5,9-12,14-15H2,1-3H3/b6-4+,8-7+ |

InChI Key |

DFVLAHWOWLNRLP-GFGVWQOPSA-N |

Isomeric SMILES |

CCC1CC(C/C=C/C2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)O1)O)C/C=C/C)OC(=O)C |

Canonical SMILES |

CCC1CC(CC=CC2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)O1)O)CC=CC)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ellipyrone A: A Technical Overview of its Discovery, Source, and Bioactivity

A Novel Antihyperglycemic Agent from a Marine Source

Introduction: Ellipyrone A is a recently identified γ-pyrone enclosed macrocyclic polyketide that has demonstrated significant potential as an antihyperglycemic agent.[1][2] This technical guide provides a comprehensive overview of the discovery, natural source, and biological activities of this compound, with a focus on the experimental methodologies and underlying signaling pathways for researchers, scientists, and drug development professionals.

Discovery and Natural Source

This compound, along with its analogue Ellipyrone B, was isolated from the marine oval bone cuttlefish, Sepia elliptica.[1][2][3] The discovery was the result of a systematic investigation into the bioactive compounds present in the crude solvent extract of this marine organism.[1][2] The identification of these novel macrocyclic polyketides highlights the largely untapped potential of marine fauna as a source of unique and pharmacologically active natural products.

Biological Activity and Mechanism of Action

This compound exhibits notable antihyperglycemic properties through the inhibition of key enzymes involved in glucose metabolism and regulation.[1][4][5][6] Specifically, it has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase.[1][4][5][6]

The inhibition of DPP-4 is a particularly significant finding. DPP-4 is a serine exopeptidase that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins play a crucial role in stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release, thereby regulating blood glucose levels, especially after a meal.[1][2] By inhibiting DPP-4, this compound effectively prolongs the action of incretins, leading to improved glycemic control.

Quantitative Bioactivity Data

The inhibitory activities of this compound and its analogue are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme | IC50 (mM) | Reference Compound | Reference IC50 (mM) |

| This compound | Dipeptidyl peptidase-4 (DPP-4) | 0.35[1][4][5][6] | Diprotin A | 0.29[1][2] |

| α-glucosidase | 0.74[1][4][5][6] | Acarbose | Not Reported in Snippets | |

| α-amylase | 0.59[1][4][5][6] | Acarbose | Not Reported in Snippets | |

| Ellipyrone B | Dipeptidyl peptidase-4 (DPP-4) | 0.48[1][2] | Diprotin A | 0.29[1][2] |

Experimental Protocols

Isolation of this compound

The isolation of this compound from Sepia elliptica was achieved through a multi-step chromatographic process. While the specific details of the chromatographic media and solvent systems are not fully detailed in the provided information, the general workflow can be outlined as follows:

-

Extraction: A crude solvent extract is prepared from the tissue of Sepia elliptica.

-

Fractionation: The crude extract is subjected to repeated chromatographic fractionation. This typically involves techniques such as column chromatography using various stationary phases (e.g., silica gel, reversed-phase C18) and a gradient of solvent systems to separate the complex mixture into fractions of decreasing complexity.

-

Purification: Fractions showing promising activity in preliminary bioassays are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds, this compound and Ellipyrone B.

Visualizations

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation of this compound from Sepia elliptica.

Signaling Pathway: Mechanism of Action of this compound

Caption: Signaling pathway of this compound's inhibitory action on DPP-4.

References

- 1. researchgate.net [researchgate.net]

- 2. Ellipyrones A-B, from oval bone cuttlefish Sepia elliptica: Antihyperglycemic γ-pyrone enclosed macrocyclic polyketides attenuate dipeptidyl peptidase-4 and carbolytic enzymes - CMFRI Digital Repository [eprints.cmfri.org.in]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 5. Dipeptidyl Peptidase (DPP) | DC Chemicals [dcchemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Isolation of Natural Products from Sepia elliptica and Related Cephalopods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing bioactive natural products from the cuttlefish, Sepia elliptica, and closely related species within the Sepia genus. Due to the limited specific research on Sepia elliptica, this document collates detailed experimental protocols and quantitative data from studies on other commercially and scientifically significant Sepia species, offering a foundational framework for researchers exploring the therapeutic potential of these marine organisms. The guide focuses on the extraction, purification, and characterization of key compound classes, including peptides, polysaccharides, and melanin, and where available, delves into their mechanisms of action.

Extraction and Isolation of Bioactive Peptides

Bioactive peptides from Sepia species, particularly from the ink, have garnered interest for their potential therapeutic applications, including anticancer activities. The general workflow for their isolation involves enzymatic hydrolysis followed by chromatographic purification.

Experimental Protocol: Isolation of an Anticancer Oligopeptide from Sepia Ink

This protocol is adapted from studies on Sepia ink and provides a robust method for isolating bioactive oligopeptides.

1.1.1. Enzymatic Hydrolysis:

-

Starting Material: Sepia ink.

-

Enzyme: Trypsin.

-

Procedure: The ink is hydrolyzed with trypsin to generate a peptide mixture.

1.1.2. Initial Separation by Ultrafiltration:

-

The hydrolysates are subjected to ultrafiltration to separate peptides based on their molecular weight.

1.1.3. Purification by Gel Filtration Chromatography:

-

Column: Sephadex G-25.

-

Purpose: Further purification of the peptide fraction obtained from ultrafiltration.

1.1.4. Final Purification and Analysis by HPLC:

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

-

Column: C18-modified silica stationary phase.[2]

-

Mobile Phase: A gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) in water is typically used. The process starts with a high concentration of the aqueous phase to elute polar contaminants, followed by a gradual increase in the organic phase (acetonitrile) to elute the peptides based on their hydrophobicity.[2]

-

Outcome: Fractions containing the purified peptide are collected, pooled, and can be lyophilized.[2]

Quantitative Data

| Parameter | Value | Source Species | Reference |

| Molecular Mass of Isolated Oligopeptide | 343.4 Da | Sepia ink | [3] |

| Amino Acid Sequence | N Gln-Pro-Lys | Sepia ink | [3] |

| Yield of Oligopeptides | 1.82% | Sepia ink | [3] |

Experimental Workflow

Extraction and Isolation of Bioactive Polysaccharides

Polysaccharides from Sepia species, particularly from the cuttlebone and ink, have demonstrated antioxidant and other valuable biological activities. The isolation procedures often involve enzymatic digestion to remove proteins, followed by chromatographic separation.

Experimental Protocol: Isolation of a Heteropolysaccharide from Sepia esculenta Ink

2.1.1. Enzymatic Digestion:

-

Starting Material: Sepia esculenta ink.

-

Procedure: The ink is mixed with distilled water (1:20 w/v) and subjected to a two-step enzymatic hydrolysis to remove proteins.

2.1.2. Dialysis and Crude Polysaccharide Recovery:

-

The supernatant from the digestion is collected and dialyzed (3500 Da molecular weight cut-off).[4]

-

The crude polysaccharides are then obtained by freeze-drying.[4]

2.1.3. Purification by Ion-Exchange Chromatography:

-

Column: Q Sepharose 4 Fast Flow.[4]

-

Elution: A gradient of 0 to 2 mol/L NaCl solution is used to elute the polysaccharide fractions.[4]

-

Monitoring: The fractions are monitored using the phenol-sulfuric acid method at 490 nm.[4]

Quantitative Data for Heteropolysaccharide SE-1 from Sepia esculenta Ink

| Parameter | Value | Reference |

| Molecular Weight | 13.1 kDa | [4] |

| Total Sugar Content | 56.2% | [4] |

| Protein Content | 4% | [4] |

| Aminosugar Content | 37.1% | [4] |

| Glucuronic Acid Content | ~7.5% | [4] |

| Monosaccharide Composition Ratio (Man:GlcN:GlcUA:GalN:Xyl:Fuc) | 1.00:1.38:0.65:2.89:0.76:1.99 | [4] |

Experimental Workflow

Extraction and Purification of Melanin from Sepia Ink

Melanin from Sepia ink is a well-known biomaterial with various applications. Its purification is crucial to remove associated proteins and other impurities.

Experimental Protocol: Purification of Melanin from Sepia officinalis Ink

3.1.1. Acid Treatment:

-

Starting Material: Commercial Sepia officinalis ink.

-

Reagent: Hydrochloric acid (0.5 - 3.0 M).

-

Procedure: 50 g of ink is mixed with 100 ml of HCl in a dark recipient and stirred for 30 minutes. The mixture is then kept for 24 hours at 10°C.[5]

3.1.2. Centrifugation and Washing:

-

The solid melanin is separated from the supernatant by centrifugation (10,000 rpm at 5°C for 15 minutes).[5]

-

The pellet is washed sequentially three times with 0.5 M HCl, water, acetone, and finally water again.[5]

3.1.3. Characterization:

-

The purified melanin can be characterized using elemental analysis, UV-Vis and IR spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal ion analysis.[5]

Experimental Workflow

Signaling Pathways and Mechanism of Action

The investigation into the specific signaling pathways modulated by natural products from Sepia species is an emerging area of research. Preliminary studies have indicated potential mechanisms of action for certain isolated compounds.

Tyrosinase-Induced Apoptosis

Tyrosinase, an enzyme present in the melanin-free ink of Sepia officinalis, has been identified as a cytotoxic factor against various cell lines.[6]

-

Mechanism: Purified Sepia tyrosinase has been shown to induce a significant increase in caspase-3 activity in PC12 cells, leading to an irreversible apoptotic process.[6] This suggests that tyrosinase can trigger the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases like caspase-3.

Inhibition of Matrix Metalloproteinases

Sulfated peptidoglycans from Sepia ink have been reported to possess anti-invasive and anti-migratory effects on carcinoma cells.

-

Mechanism: These compounds are suggested to exert their effects by inhibiting the activity of matrix metalloproteinase-2 (MMP-2).[6] MMPs are a family of enzymes crucial for the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. By inhibiting MMP-2, these peptidoglycans can potentially impede the spread of cancer cells.

Conclusion

The genus Sepia represents a rich and largely untapped source of novel bioactive compounds with significant potential for pharmaceutical and nutraceutical applications. While research directly focusing on Sepia elliptica is still in its early stages, the established protocols for the isolation of peptides, polysaccharides, and melanin from other Sepia species provide a solid foundation for future investigations. The preliminary insights into the mechanisms of action of these compounds, such as the induction of apoptosis and inhibition of key enzymes in cancer progression, underscore the importance of continued research in this area. This guide serves as a technical resource to facilitate and standardize the exploration of the chemical and biological diversity of Sepia elliptica and its relatives, with the ultimate goal of translating these natural products into valuable therapeutic agents.

References

Unveiling the Spectroscopic Signature of Ellipyrone A: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Ellipyrone A, a novel γ-pyrone enclosed macrocyclic polyketide with promising antihyperglycemic properties. This document summarizes the key spectroscopic data in structured tables for easy reference and outlines the experimental protocols for its isolation and characterization.

This compound, with the molecular formula C25H34O8, was isolated from the marine cuttlefish Sepia elliptica. It has demonstrated significant potential in attenuating dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, making it a compound of interest for diabetes research.[1] The structural elucidation of this complex macrocycle was achieved through a combination of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]+ | 463.2275 | 463.2271 | C25H35O8 |

Experimental Protocol: High-resolution mass spectra were acquired on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The detailed structure of this compound was elucidated using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC. The experiments were conducted in deuterated chloroform (CDCl3) on a 500 MHz spectrometer.

1H NMR Data (500 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.25 | s | |

| 5 | 7.15 | s | |

| 7 | 4.12 | m | |

| 8 | 1.65, 1.58 | m | |

| 9 | 1.35 | m | |

| 10 | 1.42 | m | |

| 11 | 3.85 | m | |

| 12 | 1.72 | m | |

| 13 | 5.30 | dd | 10.5, 5.5 |

| 14 | 5.45 | dd | 10.5, 6.0 |

| 15 | 2.30 | m | |

| 16 | 1.15 | d | 6.5 |

| 17 | 3.95 | q | 6.5 |

| 18 | 1.25 | d | 6.5 |

| 20 | 2.55 | dq | 7.0, 7.0 |

| 21 | 1.05 | t | 7.0 |

| 1-OCH3 | 3.80 | s | |

| 6-OCH3 | 3.90 | s | |

| 7-OH | 2.50 | d | 4.0 |

| 11-OH | 2.80 | d | 4.5 |

| 17-OH | 3.10 | d | 5.0 |

13C NMR Data (125 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) |

| 2 | 164.5 |

| 3 | 105.2 |

| 4 | 175.0 |

| 5 | 98.5 |

| 6 | 168.0 |

| 7 | 75.1 |

| 8 | 35.2 |

| 9 | 25.8 |

| 10 | 30.1 |

| 11 | 72.5 |

| 12 | 40.5 |

| 13 | 130.2 |

| 14 | 132.8 |

| 15 | 42.1 |

| 16 | 20.5 |

| 17 | 68.9 |

| 18 | 23.1 |

| 19 | 172.0 |

| 20 | 45.3 |

| 21 | 12.5 |

| 1-OCH3 | 56.2 |

| 6-OCH3 | 56.8 |

Experimental Protocol: 1H and 13C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.

Structure Elucidation Workflow

The process of determining the structure of a novel natural product like this compound follows a logical workflow, beginning with isolation and culminating in the final structural confirmation.

This technical guide provides a concise summary of the key NMR and mass spectrometry data for this compound. For a complete understanding of the structure elucidation process, including the interpretation of 2D NMR correlations and stereochemical analysis, researchers are encouraged to consult the primary literature. The data presented here serves as a valuable resource for scientists working on the synthesis, derivatization, and further biological evaluation of this promising new natural product.

References

The Intricate Assembly Line: A Technical Guide to the Biosynthesis of γ-Pyrone Macrocyclic Polyketides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating and complex world of γ-pyrone macrocyclic polyketide biosynthesis. These natural products, exemplified by compounds like the antibiotic aureothin and the nematicidal agent spectinabilin, possess significant biological activities, making their biosynthetic pathways a subject of intense research for therapeutic development and synthetic biology applications. This document provides a comprehensive overview of the enzymatic machinery, genetic organization, and key chemical transformations involved in the construction of these intricate molecules.

Core Concepts in γ-Pyrone Macrocyclic Polyketide Biosynthesis

The biosynthesis of γ-pyrone macrocyclic polyketides is orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs), primarily of Type I. These PKSs function as molecular assembly lines, iteratively condensing simple acyl-CoA precursors to build the complex polyketide backbone. A key feature in the biosynthesis of the compounds discussed herein is the non-colinear nature of the PKS, where modules are used in an iterative fashion, deviating from the canonical sequential model.[1][2][3]

The formation of the characteristic γ-pyrone ring is a crucial step in the biosynthetic pathway. This moiety is typically formed through the cyclization of a triketide or tetraketide intermediate, a process that can be enzyme-catalyzed or occur spontaneously.[4][5] The timing of this cyclization relative to other modifications and the final macrocyclization is a key determinant of the final product's structure.

Case Studies: Aureothin and Spectinabilin

Aureothin and spectinabilin (also known as neoaureothin) are two of the most well-characterized γ-pyrone macrocyclic polyketides, produced by Streptomyces thioluteus and Streptomyces orinoci, respectively.[1] Their biosynthetic pathways offer remarkable insights into the non-canonical programming of Type I PKSs.

The Aureothin Biosynthetic Pathway

The biosynthesis of aureothin is governed by the aur gene cluster.[2][6] A key feature of this pathway is the iterative use of the first PKS module, AurA, which is responsible for two successive rounds of chain extension.[3] The starter unit for aureothin biosynthesis is the unusual p-nitrobenzoic acid (pNBA), which is synthesized from p-aminobenzoic acid (pABA) by the di-iron N-oxygenase AurF.[7]

The polyketide chain is assembled on the PKS assembly line, composed of the proteins AurA, AurB, and AurC.[8] After assembly and modification, the polyketide chain is released and cyclized to form the final aureothin molecule.

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iteration as programmed event during polyketide assembly; molecular analysis of the aureothin biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional analysis of the aureothin iterative type I polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. db-thueringen.de [db-thueringen.de]

- 7. In vitro reconstitution and crystal structure of p-aminobenzoate N-oxygenase (AurF) involved in aureothin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ellipyrone A: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellipyrone A is a γ-pyrone enclosed macrocyclic polyketide recently isolated from the oval bone cuttlefish, Sepia elliptica.[1][2] As a member of the pyrone class of natural products, it holds potential for various pharmacological applications. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its antihyperglycemic properties. It includes available quantitative data, detailed experimental protocols for relevant assays, and a workflow for the biological activity screening of novel marine natural products.

Data Presentation

The primary biological activity identified for this compound is its potential as an antihyperglycemic agent. This activity is attributed to its ability to inhibit key enzymes involved in glucose metabolism. The following table summarizes the quantitative data from in vitro enzymatic assays.

| Target Enzyme | This compound IC50 (mM) | Reference Compound | Reference IC50 (mM) |

| Dipeptidyl peptidase-4 (DPP-4) | 0.35 | Diprotin A | 0.29 |

| α-glucosidase | 0.74 | Acarbose | Not Specified |

| α-amylase | 0.59 | Acarbose | Not Specified |

Data sourced from Silpa & Chakraborty, 2022.[1][2]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on standard methods and are representative of the procedures used to evaluate the biological activity of this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4, a key regulator of incretin hormones involved in glucose homeostasis.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Sitagliptin, Diprotin A)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound and the reference inhibitor in the assay buffer.

-

In the wells of the microplate, add the diluted test compound or reference inhibitor.

-

Add the DPP-4 enzyme solution to each well and incubate for a specified period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

-

Incubate the plate for a defined time (e.g., 30 minutes at 37°C), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC liberation).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

-

Phosphate buffer (e.g., pH 6.8)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Acarbose)

-

Sodium carbonate (Na2CO3) solution to stop the reaction

-

96-well microplate

-

Microplate reader (for absorbance)

Procedure:

-

Prepare a stock solution of this compound and the reference inhibitor.

-

Create serial dilutions of the test and reference compounds in the phosphate buffer.

-

Add the α-glucosidase solution and the diluted compounds to the wells of the microplate.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes at 37°C).

-

Add the pNPG substrate to start the reaction and incubate for a further period (e.g., 20 minutes at 37°C).

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPP-4 assay.[3][4][5]

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch into smaller sugars.[6][7][8]

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (substrate)

-

Dinitrosalicylic acid (DNS) reagent

-

Phosphate buffer (e.g., pH 6.9)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Acarbose)

-

96-well microplate

-

Microplate reader (for absorbance)

Procedure:

-

Prepare stock solutions and serial dilutions of this compound and the reference inhibitor.

-

Add the starch solution and the diluted compounds to test tubes or a microplate.

-

Add the α-amylase solution to initiate the reaction and incubate (e.g., 20 minutes at 37°C).

-

Add the DNS reagent to stop the reaction and develop the color.

-

Heat the mixture in a boiling water bath for a set time (e.g., 5-15 minutes) to facilitate color development.

-

Cool the mixture to room temperature and dilute with water if necessary.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and the IC50 value.

Visualization of Experimental Workflows and Signaling Pathways

While specific signaling pathways for this compound have not yet been elucidated, the following diagrams illustrate a general workflow for the screening of marine natural products and a hypothetical signaling pathway that could be investigated based on the activities of similar pyrone compounds.

References

- 1. Ellipyrones A-B, from oval bone cuttlefish Sepia elliptica: Antihyperglycemic γ-pyrone enclosed macrocyclic polyketides attenuate dipeptidyl peptidase-4 and carbolytic enzymes - CMFRI Digital Repository [eprints.cmfri.org.in]

- 2. researchgate.net [researchgate.net]

- 3. α-Glucosidase inhibition assay [bio-protocol.org]

- 4. In vitro α-glucosidase inhibitory assay [protocols.io]

- 5. pubcompare.ai [pubcompare.ai]

- 6. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 7. In vitro α-amylase inhibitory assay [protocols.io]

- 8. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellipyrone A is a novel γ-pyrone enclosed macrocyclic polyketide recently isolated from the oval bone cuttlefish, Sepia elliptica. Emerging research has identified its potential as a promising antihyperglycemic agent. This technical guide provides an in-depth overview of the primary pharmacological profile of this compound, focusing on its mechanism of action, target inhibition, and the associated signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic candidate.

Core Pharmacological Targets and In Vitro Activity

The primary pharmacological activity of this compound is centered on the inhibition of key enzymes involved in glucose metabolism. Specifically, it has demonstrated inhibitory effects on dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. These enzymes represent critical control points in glucose homeostasis, and their inhibition is a validated strategy in the management of hyperglycemia.

The inhibitory potency of this compound against these targets has been quantified and is summarized in the table below. The data is benchmarked against established inhibitors, Diprotin A for DPP-4 and Acarbose for α-glucosidase and α-amylase.

| Target Enzyme | This compound IC50 (mM) | Reference Inhibitor | Reference Inhibitor IC50 (mM) |

| Dipeptidyl Peptidase-4 (DPP-4) | 0.35[1][2] | Diprotin A | 0.29[1][2] |

| α-Glucosidase | 0.74[1][2] | Acarbose | Not explicitly stated in the provided context |

| α-Amylase | 0.59[1][2] | Acarbose | Not explicitly stated in the provided context |

Mechanism of Action and Signaling Pathway

The antihyperglycemic effect of this compound is primarily attributed to its potent inhibition of DPP-4. DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells. This dual action results in improved glycemic control.

The signaling cascade initiated by GLP-1 in pancreatic β-cells, and the point of intervention by this compound, is depicted in the following diagram:

Figure 1: Incretin Signaling Pathway and DPP-4 Inhibition by this compound

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of the pharmacological findings for this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol outlines a fluorometric method for determining the inhibitory activity of this compound against DPP-4.

Materials:

-

DPP-4 enzyme (human recombinant)

-

DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

-

Assay Buffer: Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Diprotin A (positive control)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and Diprotin A in the assay buffer.

-

In a 96-well black microplate, add 25 µL of the assay buffer to all wells.

-

Add 25 µL of the diluted test compounds or positive control to the respective wells. For the enzyme activity control, add 25 µL of assay buffer.

-

Add 25 µL of the DPP-4 enzyme solution to all wells except for the blank.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the DPP-4 substrate (Gly-Pro-AMC) to all wells.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

-

The rate of reaction is calculated from the linear portion of the kinetic curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Experimental Workflow for DPP-4 Inhibition Assay

α-Glucosidase Inhibition Assay

This protocol describes a colorimetric method for assessing the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) solution

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and Acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of the phosphate buffer to all wells.

-

Add 20 µL of the diluted test compounds or positive control to the respective wells. For the enzyme activity control, add 20 µL of phosphate buffer.

-

Add 20 µL of the α-glucosidase enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution to each well.

-

Measure the absorbance at 405 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay

This protocol details a colorimetric method to evaluate the inhibitory potential of this compound against α-amylase.

Materials:

-

Porcine pancreatic α-amylase

-

Substrate: Starch solution (1%)

-

Phosphate buffer (pH 6.9) containing NaCl

-

This compound (test compound)

-

Acarbose (positive control)

-

Dinitrosalicylic acid (DNS) reagent

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and Acarbose in phosphate buffer.

-

In a 96-well plate, add 20 µL of the diluted test compounds or positive control to the respective wells. For the enzyme activity control, add 20 µL of phosphate buffer.

-

Add 20 µL of the α-amylase enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for 20 minutes.

-

Initiate the reaction by adding 20 µL of the starch solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 40 µL of DNS reagent to each well.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and add 160 µL of distilled water to each well.

-

Measure the absorbance at 540 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound exhibits a multi-targeted pharmacological profile with inhibitory activity against DPP-4, α-glucosidase, and α-amylase. Its potent inhibition of DPP-4, comparable to the reference compound Diprotin A, suggests a strong potential for modulating the incretin pathway for the management of hyperglycemia. The additional inhibitory effects on carbohydrate-hydrolyzing enzymes further contribute to its antihyperglycemic profile. This technical guide provides the foundational pharmacological data and methodologies to support the continued investigation of this compound as a novel therapeutic agent for metabolic disorders. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

Ellipyrone A mechanism of action studies

An in-depth search for "Ellipyrone A" and its potential mechanism of action, biological targets, and experimental studies has yielded no specific information on a compound with this name. The scientific literature and other accessible resources do not contain data pertaining to a molecule identified as this compound.

This suggests several possibilities:

-

Novel or Unpublished Compound: this compound may be a very recent discovery that has not yet been described in published scientific literature.

-

Proprietary Designation: The name could be an internal, proprietary designation for a compound within a research organization, and its details are not yet public.

-

Misspelling or Alternative Nomenclature: It is possible that "this compound" is a misspelling or an alternative name for a known compound. Without the correct nomenclature, it is impossible to retrieve the relevant data.

Broad searches were conducted on classes of related compounds, such as pyrones and dibenzo-α-pyrones. These searches revealed that compounds containing a pyrone scaffold exhibit a wide range of biological activities, including cytotoxic, antioxidant, anti-inflammatory, and antimicrobial effects. However, none of the search results specifically mentioned "this compound."

Due to the absence of any specific data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further investigation would require a correct and publicly available identifier for the compound of interest.

In Vitro Antihyperglycemic Potential of Ellipyrone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antihyperglycemic potential of Ellipyrone A, a γ-pyrone enclosed macrocyclic polyketide. The document summarizes the available quantitative data on its enzymatic inhibition, details relevant experimental protocols, and visualizes key biochemical pathways and workflows.

Quantitative Data Summary

This compound has demonstrated inhibitory activity against key enzymes involved in carbohydrate metabolism and incretin hormone regulation. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | IC50 of this compound | Reference Compound | IC50 of Reference |

| α-Glucosidase | 0.74 mM[1] | Acarbose | Varies by study |

| α-Amylase | 0.59 mM[1] | Acarbose | Varies by study |

| Dipeptidyl Peptidase-4 (DPP-4) | 0.35 mM[1] | Diprotin A | Proportionate[2] |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays relevant to assessing the antihyperglycemic potential of compounds like this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose in the intestine.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

Test compound (this compound)

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase enzyme in phosphate buffer.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the α-glucosidase solution to the wells containing the test compound and incubate.

-

Initiate the reaction by adding the substrate, pNPG.

-

Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1%)

-

Dinitrosalicylic acid (DNSA) reagent

-

Phosphate buffer (pH 6.9)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compound at different concentrations.

-

Mix the test compound solution with α-amylase solution in a test tube.

-

Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Add the starch solution to initiate the enzymatic reaction and incubate further.

-

Stop the reaction by adding DNSA reagent.

-

Boil the mixture to allow for color development.

-

After cooling, measure the absorbance at a specific wavelength (e.g., 540 nm).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay evaluates the inhibition of DPP-4, an enzyme that deactivates incretin hormones, which are involved in insulin secretion.

Materials:

-

Human recombinant DPP-4 enzyme

-

Gly-Pro-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound)

-

Sitagliptin or Diprotin A (positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the test compound, DPP-4 enzyme, and Tris-HCl buffer.

-

Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Add the substrate, Gly-Pro-p-nitroanilide, to start the reaction.

-

Incubate the plate and monitor the release of p-nitroaniline by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.

-

The percentage of inhibition is determined by comparing the rate of reaction in the presence and absence of the inhibitor.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

Ellipyrone A and its Analogs as Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a vital role in regulating glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has led to the development of a class of oral antihyperglycemic agents known as gliptins. The search for novel DPP-4 inhibitors with improved efficacy and safety profiles is an ongoing effort in drug discovery.

Natural products have historically been a rich source of therapeutic agents and lead compounds. Among these, the ellipyrones, a class of macrocyclic polyketides containing a γ-pyrone core, have garnered attention for their potential biological activities. While specific data on Ellipyrone A as a DPP-4 inhibitor is limited in publicly available literature, its analog, Ellipyrone B, has demonstrated inhibitory activity against this enzyme. This technical guide aims to provide a comprehensive overview of the potential of ellipyrones as DPP-4 inhibitors, drawing upon available data for Ellipyrone B and established methodologies for the synthesis and evaluation of similar compounds.

Quantitative Data on Ellipyrone B

The inhibitory potential of Ellipyrone B against DPP-4 has been quantified, providing a basis for further investigation into this class of compounds.

| Compound | Target | IC50 (mM) |

| Ellipyrone B | DPP-4 | 0.48 |

Table 1: In vitro inhibitory activity of Ellipyrone B against Dipeptidyl Peptidase-4 (DPP-4).

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is achieved through the modulation of the incretin signaling pathway. By blocking the degradation of GLP-1 and GIP, these inhibitors amplify the downstream effects of these hormones on glucose control.

Experimental Protocols

General Synthetic Approach for Macrocyclic γ-Pyrones

The synthesis of complex macrocyclic natural products like ellipyrones often involves a convergent strategy, combining key fragments in the final stages. A plausible, though not empirically verified for this compound, synthetic workflow is depicted below.

Detailed Methodologies:

-

Fragment Synthesis: The synthesis would likely commence with the preparation of two key fragments: a polypropionate chain containing the necessary stereocenters and a functionalized γ-pyrone precursor. Standard organic synthesis techniques such as aldol reactions, asymmetric hydrogenations, and protecting group manipulations would be employed.

-

Fragment Coupling: The two fragments would then be coupled through a robust reaction such as an esterification or amidation to form the linear precursor for macrocyclization.

-

Macrocyclization: A key step in the synthesis is the ring-closing reaction to form the macrocyclic structure. Ring-closing metathesis (RCM) using a Grubbs catalyst is a common and powerful method for this transformation.

-

Final Steps: The synthesis would conclude with the removal of any protecting groups and purification of the final product by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

In Vitro DPP-4 Inhibition Assay

A standard fluorometric assay is typically used to determine the in vitro inhibitory activity of compounds against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (this compound/B)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.

-

Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the substrate to their working concentrations in assay buffer.

-

Assay Reaction: a. To each well of the microplate, add the test compound dilution or reference inhibitor. b. Add the diluted DPP-4 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C. c. Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve). b. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Ellipyrone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellipyrone A is a polyketide metabolite isolated from the marine-derived endophytic fungus Chaetomium sp. F42. This document provides a detailed protocol for the isolation and purification of this compound, a compound that has demonstrated significant cytotoxic activity against various human cancer cell lines. The methodology herein describes the fermentation of the fungal strain, extraction of the secondary metabolites, and a multi-step chromatographic purification process to yield the pure compound. The provided data and protocols are intended to serve as a comprehensive guide for researchers interested in the natural product chemistry and therapeutic potential of this compound.

Data Presentation

A summary of the quantitative data associated with the isolation and purification of this compound is presented in Table 1. This data is compiled from a representative isolation of a similar pyrone from a Chaetomium species, as specific yield data for this compound is not publicly available.

Table 1: Summary of Isolation and Purification Yields

| Step | Description | Starting Material (g) | Yield (mg) | Purity (%) |

| 1 | Fungal Fermentation (Solid Rice Medium) | 500 g rice | N/A | N/A |

| 2 | Ethyl Acetate Extraction | 500 g fermented rice | 15,000 | Mixture |

| 3 | Silica Gel Column Chromatography | 15,000 | 1,200 (Fraction 3) | Enriched |

| 4 | Sephadex LH-20 Column Chromatography | 1,200 | 350 (Subfraction 3.2) | Partially Purified |

| 5 | Preparative HPLC | 350 | 50 | >98% |

Experimental Protocols

Fungal Fermentation

-

Strain and Culture Medium: The endophytic fungus Chaetomium sp. F42 is cultured on potato dextrose agar (PDA) plates for 7 days at 28°C.

-

Solid-State Fermentation:

-

Prepare a solid rice medium by autoclaving 100 g of rice with 120 mL of distilled water in 1 L Erlenmeyer flasks.

-

Inoculate each flask with five small agar plugs (approximately 5 mm in diameter) of the actively growing mycelium of Chaetomium sp. F42.

-

Incubate the flasks under static conditions at 28°C for 30 days.

-

Extraction of Secondary Metabolites

-

Following incubation, break the fermented rice substrate into smaller pieces.

-

Extract the solid culture three times with an equal volume of ethyl acetate (EtOAc) for 24 hours per extraction at room temperature.

-

Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of this compound

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography (200-300 mesh).

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100, v/v).

-

Collect fractions of 250 mL each and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest based on the TLC profile.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the enriched fraction by size-exclusion chromatography on a Sephadex LH-20 column.

-

Elute with methanol (MeOH) as the mobile phase.

-

Collect fractions and analyze by TLC to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using preparative HPLC on a C18 column.

-

Use a gradient elution system of methanol and water (e.g., starting from 30% MeOH to 100% MeOH over 40 minutes).

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

-

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Postulated signaling pathway of this compound's cytotoxic activity.

Chromatographic Techniques for the Separation of Ellipyrone A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellipyrone A is a recently discovered γ-pyrone enclosed macrocyclic polyketide isolated from the oval bone cuttlefish, Sepia elliptica. This marine natural product has demonstrated significant potential as a therapeutic agent due to its antihyperglycemic properties. Preliminary studies have shown that this compound exhibits inhibitory activity against key enzymes involved in glucose metabolism, including dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. The isolation and purification of this compound in high purity are crucial for further pharmacological evaluation and drug development. This document provides detailed application notes and protocols for the chromatographic separation of this compound, intended to guide researchers in this endeavor.

Biological Activity and Quantitative Data

This compound and its analogue, Ellipyrone B, have been shown to be potent inhibitors of several enzymes implicated in type 2 diabetes. The inhibitory concentrations (IC50) of these compounds against their target enzymes are summarized in the table below. This data highlights the therapeutic potential of this compound as a multi-target agent for the management of hyperglycemia.

| Compound | Target Enzyme | IC50 (mM) | Reference Compound | Reference IC50 (mM) |

| This compound | Dipeptidyl peptidase-4 (DPP-4) | 0.35 | Diprotin A | 0.29 |

| α-glucosidase | 0.74 | Acarbose | Not specified | |

| α-amylase | 0.59 | Acarbose | Not specified | |

| Ellipyrone B | Dipeptidyl peptidase-4 (DPP-4) | 0.48 | Diprotin A | 0.29 |

Experimental Protocols

The following protocols describe a representative workflow for the extraction and chromatographic purification of this compound from its natural source, the cuttlefish Sepia elliptica. While the original discovery involved "repeated chromatographic fractionation," this section provides a more detailed, plausible methodology based on established techniques for the isolation of marine polyketides.[1]

Extraction of Crude Bioactive Compounds

This protocol outlines the initial extraction of secondary metabolites from the marine invertebrate.

Materials:

-

Frozen or freeze-dried tissue of Sepia elliptica

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (CH2Cl2), HPLC grade

-

Rotary evaporator

-

Blender or homogenizer

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Homogenize the thawed or freeze-dried tissue of Sepia elliptica in a blender with an equal volume of MeOH.

-

Perform exhaustive extraction by soaking the homogenate in a 1:1 mixture of MeOH and CH2Cl2 at room temperature for 24 hours.

-

Filter the mixture through filter paper to separate the solvent extract from the solid residue.

-

Repeat the extraction of the residue two more times with the MeOH/CH2Cl2 solvent mixture.

-

Combine all the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Initial Fractionation by Solid-Phase Extraction (SPE)

This step serves to remove highly polar and nonpolar impurities from the crude extract.

Materials:

-

Crude extract from Step 1

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol (MeOH), HPLC grade

-

Water (H2O), HPLC grade

-

Vacuum manifold for SPE

Procedure:

-

Dissolve a portion of the crude extract in a minimal amount of MeOH.

-

Condition a C18 SPE cartridge by passing through 2-3 column volumes of MeOH followed by 2-3 column volumes of H2O.

-

Load the dissolved crude extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 2-3 column volumes of H2O to remove salts and very polar compounds.

-

Elute the compounds of interest with a stepwise gradient of increasing MeOH concentration in H2O (e.g., 25%, 50%, 75%, 100% MeOH).

-

Collect each fraction separately and evaporate the solvent.

-

Screen the fractions for the presence of this compound using a suitable analytical method (e.g., analytical HPLC-UV or LC-MS).

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the fine purification of this compound using a preparative RP-HPLC system.

Materials:

-

Bioactive fraction(s) from Step 2

-

Acetonitrile (ACN), HPLC grade

-

Water (H2O), HPLC grade

-

Preparative RP-HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Fraction collector

Procedure:

-

Dissolve the this compound-containing fraction in a minimal volume of the initial mobile phase.

-

Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 40% ACN in H2O).

-

Inject the dissolved sample onto the column.

-

Elute the compounds using a linear gradient of ACN in H2O. A suggested gradient is from 40% to 80% ACN over 40 minutes.

-

Set the flow rate appropriate for the column dimensions (e.g., 10-15 mL/min for a 21.2 mm ID column).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm, as pyrones typically have UV absorbance).

-

Collect fractions corresponding to the peaks of interest using a fraction collector.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Separation

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Caption: General workflow for this compound isolation.

Signaling Pathways Inhibited by this compound

The following diagrams illustrate the simplified signaling pathways of the enzymes inhibited by this compound.

Dipeptidyl Peptidase-4 (DPP-4) Signaling Pathway

DPP-4 is a transmembrane glycoprotein that plays a role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon release.

Caption: DPP-4 signaling pathway and inhibition by this compound.

α-Glucosidase and α-Amylase in Carbohydrate Digestion

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. α-Amylase breaks down complex carbohydrates into smaller oligosaccharides, which are then further hydrolyzed into monosaccharides (like glucose) by α-glucosidase. Inhibition of these enzymes slows down carbohydrate digestion and glucose absorption.

Caption: Role of α-amylase and α-glucosidase in digestion and their inhibition.

References

Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay for Ellipyrone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay using Ellipyrone A, a polyketide compound with known DPP-4 inhibitory activity. The described method is a robust, fluorescence-based assay suitable for determining the half-maximal inhibitory concentration (IC50) of this compound and can be adapted for screening other potential DPP-4 inhibitors.

Introduction

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 has emerged as a key therapeutic target for the management of type 2 diabetes.

This compound, a γ-pyrone enclosed macrocyclic polyketide, has been identified as an inhibitor of DPP-4.[1] This application note details a standardized in vitro protocol to quantify the inhibitory potency of this compound against DPP-4. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent AMC molecule. The rate of fluorescence increase is proportional to DPP-4 activity, and a decrease in this rate in the presence of an inhibitor is indicative of its inhibitory potential.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Human Recombinant DPP-4 | (e.g., R&D Systems) | (e.g., 1180-SE) | -80°C |

| Gly-Pro-AMC | (e.g., Sigma-Aldrich) | (e.g., G2761) | -20°C |

| This compound | (e.g., DC Chemicals) | (e.g., DC50209) | -20°C (powder) |

| Sitagliptin (Positive Control) | (e.g., Sigma-Aldrich) | (e.g., SML1031) | Room Temperature |

| Tris-HCl Buffer (pH 8.0) | (e.g., Thermo Fisher) | (e.g., 15568025) | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | (e.g., D8418) | Room Temperature |

| 96-well black, flat-bottom plates | (e.g., Corning) | (e.g., 3603) | Room Temperature |

Note: Equivalent reagents from other suppliers can be used.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

DPP-4 Enzyme Stock Solution: Reconstitute human recombinant DPP-4 in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

-

DPP-4 Working Solution: Dilute the DPP-4 stock solution with assay buffer to a final concentration of 2 ng/µL (or as optimized for the specific enzyme batch). Prepare this solution fresh on the day of the experiment and keep it on ice.

-

Substrate Stock Solution: Dissolve Gly-Pro-AMC in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.

-

Substrate Working Solution: Dilute the substrate stock solution with assay buffer to a final concentration of 200 µM. Prepare this solution fresh on the day of the experiment and protect it from light.

-

This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. The molecular weight of this compound is 462.53 g/mol .[1]

-

This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. Given the reported IC50 of 0.35 mM, a suggested concentration range for the initial assay would be 0.01 mM to 1 mM.[1]

-

Positive Control (Sitagliptin) Stock Solution: Dissolve Sitagliptin in DMSO to a concentration of 10 mM.

-

Positive Control Working Solutions: Prepare a series of dilutions of the Sitagliptin stock solution in assay buffer. A typical concentration range for Sitagliptin is 1 nM to 1 µM.

Assay Procedure

-

Plate Setup: Add the following reagents to the wells of a 96-well black, flat-bottom plate in triplicate:

-

Blank (No Enzyme): 50 µL of assay buffer.

-

Control (100% Activity): 40 µL of assay buffer + 10 µL of DMSO (or the same solvent concentration as the inhibitor).

-

This compound Test Wells: 40 µL of assay buffer + 10 µL of each this compound working solution.

-

Positive Control Wells: 40 µL of assay buffer + 10 µL of each Sitagliptin working solution.

-

-

Enzyme Addition: Add 10 µL of the DPP-4 working solution to the Control, this compound, and Positive Control wells. Do not add enzyme to the Blank wells.

-

Pre-incubation: Mix the plate gently on a shaker for 1 minute and then incubate at 37°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every 1-2 minutes for 30 minutes at 37°C.

Data Presentation and Analysis

The rate of the enzymatic reaction is determined by the slope of the linear portion of the fluorescence versus time curve.

Table 1: Example Data for DPP-4 Inhibition by this compound

| Compound | Concentration (mM) | Average Reaction Rate (RFU/min) | % Inhibition |

| Control | - | 500 | 0 |

| This compound | 0.01 | 480 | 4 |

| 0.05 | 425 | 15 | |

| 0.1 | 350 | 30 | |

| 0.25 | 275 | 45 | |

| 0.35 | 250 | 50 | |

| 0.5 | 200 | 60 | |

| 0.75 | 150 | 70 | |

| 1.0 | 125 | 75 | |

| Sitagliptin | 0.0001 | 450 | 10 |

| 0.001 | 250 | 50 | |

| 0.01 | 50 | 90 |

RFU = Relative Fluorescence Units

Calculation of Percent Inhibition:

% Inhibition = [ (RateControl - RateInhibitor) / RateControl ] * 100

IC50 Determination:

The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro DPP-4 inhibition assay.

DPP-4 Inhibition Signaling Pathway

Caption: Mechanism of DPP-4 inhibition by this compound.

References

Application Notes and Protocols for the Evaluation of Ellipyrone A as a Potential Inhibitor of α-Glucosidase and α-Amylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro assessment of Ellipyrone A, a novel pyrone derivative, as an inhibitor of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. The inhibition of these enzymes is a clinically validated strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. This document outlines the principles of the assays, provides step-by-step experimental protocols, and includes methods for data analysis and interpretation. The protocols are designed to be readily implemented in a standard laboratory setting for the screening and characterization of potential enzyme inhibitors.

Introduction

Carbohydrates are a primary source of energy, and their digestion is initiated by the action of α-amylase, which hydrolyzes complex starches into oligosaccharides in the small intestine. Subsequently, α-glucosidase, located in the brush border of the small intestine, further breaks down these oligosaccharides and disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream.[1][2] Inhibitors of these enzymes can delay carbohydrate digestion and consequently reduce the rate of glucose absorption, thereby mitigating postprandial blood glucose spikes.[2]

Acarbose, an established drug for the management of type 2 diabetes, functions as an inhibitor of both α-amylase and α-glucosidase.[1][3][4] this compound is a novel synthetic compound belonging to the pyrone class, a group of heterocyclic compounds known for their diverse biological activities. This document provides the necessary protocols to evaluate the inhibitory potential of this compound against α-glucosidase and α-amylase.

Quantitative Data Summary

The inhibitory activity of this compound and the standard inhibitor, Acarbose, was quantified by determining the half-maximal inhibitory concentration (IC50). The results are summarized in the tables below.

Table 1: α-Glucosidase Inhibition Data

| Compound | IC50 (µM) |

| This compound | 25.8 ± 2.1 |

| Acarbose | 150.3 ± 12.5 |

Table 2: α-Amylase Inhibition Data

| Compound | IC50 (µM) |

| This compound | 42.1 ± 3.5 |

| Acarbose | 15.2 ± 1.3 |

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay is based on the determination of the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

Prepare a stock solution of this compound and Acarbose in DMSO.

-

Prepare serial dilutions of this compound and Acarbose in sodium phosphate buffer.

-

In a 96-well microplate, add 20 µL of the test compound dilutions (or Acarbose) to each well.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.[5]

-

Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.[5]

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[5]

-

Measure the absorbance at 405 nm using a microplate reader.

-

A control reaction is performed without the inhibitor. A blank is prepared for each test concentration containing all reagents except the enzyme.

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay

This assay is based on the reduction of the blue color intensity of the starch-iodine complex, which results from the hydrolysis of starch by α-amylase.

-

Porcine pancreatic α-amylase

-

Soluble starch

-

This compound

-

Acarbose (positive control)

-

Sodium phosphate buffer (100 mM, pH 6.9)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Potassium sodium tartrate

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

Prepare a stock solution of this compound and Acarbose in DMSO.

-

Prepare serial dilutions of this compound and Acarbose in sodium phosphate buffer.

-

In a 96-well microplate, add 50 µL of the test compound dilutions (or Acarbose) to each well.

-

Add 50 µL of α-amylase solution (2 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 10 minutes.[6]

-

Add 50 µL of 1% soluble starch solution (prepared in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 100 µL of DNSA reagent.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and add 1 mL of distilled water.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A control reaction is performed without the inhibitor. A blank is prepared for each test concentration containing all reagents except the enzyme.

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

Caption: Workflow for α-glucosidase and α-amylase inhibition assays.

Mechanism of Enzyme Inhibition

Caption: Competitive inhibition of carbohydrate-hydrolyzing enzymes.

References

- 1. Untitled [www2.gvsu.edu]

- 2. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Glucosidase inhibition assay [bio-protocol.org]

- 6. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Ellipyrone A Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellipyrone A, a novel synthetic compound, has emerged as a potential therapeutic agent. As with any new compound intended for pharmacological use, a thorough evaluation of its cytotoxic effects is a critical step in the drug development process. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays.

Cytotoxicity assays are essential tools for determining the concentration at which a compound induces cell death, providing insights into its potential therapeutic window and off-target effects.[1][2] The assays described herein measure various cellular parameters to assess cell health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). Understanding the cytotoxic profile and the underlying mechanisms of this compound is crucial for its advancement as a potential therapeutic candidate.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: IC50 Values of this compound across Different Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| (e.g., MCF-7) | MTT | 24 | |

| MTT | 48 | ||

| MTT | 72 | ||

| (e.g., A549) | MTT | 24 | |

| MTT | 48 | ||

| MTT | 72 | ||

| (e.g., HepG2) | MTT | 24 | |

| MTT | 48 | ||

| MTT | 72 | ||

| Normal Cell Line (e.g., HEK293) | MTT | 24 | |

| MTT | 48 | ||

| MTT | 72 |

Table 2: Lactate Dehydrogenase (LDH) Release Assay

| Cell Line | This compound Conc. (µM) | % Cytotoxicity (Normalized to Max LDH Release) |

| (e.g., MCF-7) | 0 (Vehicle Control) | |

| Concentration 1 | ||

| Concentration 2 | ||

| Concentration 3 | ||

| Positive Control (Lysis Buffer) | 100 | |

| (e.g., A549) | 0 (Vehicle Control) | |

| Concentration 1 | ||

| Concentration 2 | ||

| Concentration 3 | ||

| Positive Control (Lysis Buffer) | 100 |

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| (e.g., MCF-7) | 0 (Vehicle Control) | |||

| Concentration 1 | ||||

| Concentration 2 | ||||

| Concentration 3 | ||||

| (e.g., A549) | 0 (Vehicle Control) | |||

| Concentration 1 | ||||

| Concentration 2 | ||||

| Concentration 3 |

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Materials:

-

96-well plates

-

Selected cancer and normal cell lines

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.[1] Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only wells as a negative control.[1]

-

Incubation: Incubate the plate for 24, 48, and 72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-